molecular formula C20H18N2O4 B15226259 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B15226259
M. Wt: 350.4 g/mol
InChI Key: XBYGIQZMWSIZFZ-FOWTUZBSSA-N
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Description

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a phenylcarbamoylmethoxy group, and an acrylic acid ethyl ester moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and the phenylcarbamoylmethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:

    2-Cyano-3-(4-methoxyphenyl)-acrylic acid ethyl ester: This compound lacks the phenylcarbamoyl group, making it less versatile in certain reactions.

    3-(4-Phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester: This compound lacks the cyano group, which may affect its reactivity and applications.

The presence of both the cyano group and the phenylcarbamoylmethoxy group in this compound makes it unique and valuable for specific research applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl (E)-3-[4-(2-anilino-2-oxoethoxy)phenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C20H18N2O4/c1-2-25-20(24)16(13-21)12-15-8-10-18(11-9-15)26-14-19(23)22-17-6-4-3-5-7-17/h3-12H,2,14H2,1H3,(H,22,23)/b16-12+

InChI Key

XBYGIQZMWSIZFZ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)C#N

Origin of Product

United States

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